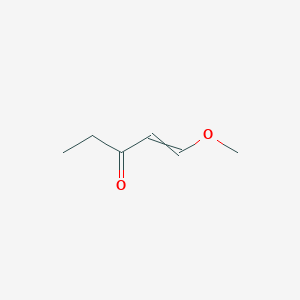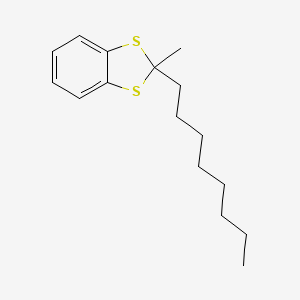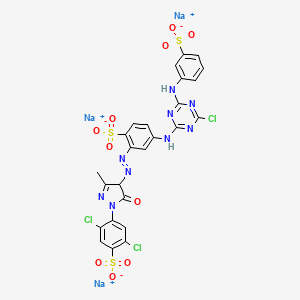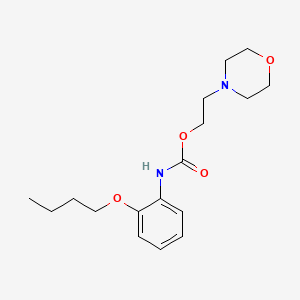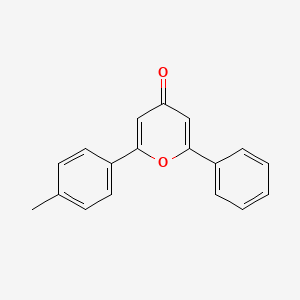![molecular formula C9H10BrNO2 B14476771 2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a methylcarbonimidoyl group
Vorbereitungsmethoden
The synthesis of 2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, followed by the introduction of the hydroxy and methylcarbonimidoyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modification of functional groups in target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol can be compared with other similar compounds such as:
2-bromo-6-methoxybenzoic acid: This compound has a similar bromine substitution but differs in the presence of a methoxy group instead of a hydroxy and methylcarbonimidoyl group.
2-bromo-6-chlorobenzaldehyde: Another similar compound with a bromine substitution but includes a chlorobenzaldehyde group
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-7(6(2)11-13)9(12)8(10)4-5/h3-4,12-13H,1-2H3/b11-6+ |
InChI-Schlüssel |
NRIUGCZDUGURSB-IZZDOVSWSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)Br)O)/C(=N/O)/C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
